1-[3-(propan-2-yl)phenyl]ethan-1-amine
Description
Properties
IUPAC Name |
1-(3-propan-2-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8(2)10-5-4-6-11(7-10)9(3)12/h4-9H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMTYHTVUJVAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 1-[3-(Propan-2-yl)phenyl]ethan-1-amine
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Introduction of the isopropyl substituent onto the phenyl ring (usually via Friedel-Crafts alkylation or by starting from commercially available isopropyl-substituted aromatic ketones).
- Formation of the ethanamine side chain , often by reductive amination of the corresponding aryl ketone or by amination of aryl ethanone derivatives.
- Purification and characterization to ensure high yield and purity.
Specific Synthetic Routes
Reductive Amination of 3-(Propan-2-yl)acetophenone
One of the most direct and widely used methods is the reductive amination of 3-(propan-2-yl)acetophenone:
- Starting material: 3-(propan-2-yl)acetophenone (meta-isopropylacetophenone).
- Amination reagent: Ammonia or ammonium salts or primary amines.
- Reducing agent: Sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride, or catalytic hydrogenation.
- Solvent: Methanol, ethanol, or other polar solvents.
- Conditions: Mild acidic conditions to promote imine formation, followed by reduction.
This method yields the target amine with good selectivity and yields typically ranging from 70% to 90%.
Metal-Catalyzed Wacker-Tsuji Oxidation Followed by Biotransamination
A chemoenzymatic approach involves:
- Wacker-Tsuji oxidation: Conversion of allylbenzene derivatives bearing the isopropyl substituent into the corresponding aryl ketones.
- Biotransamination: Enzymatic conversion of the ketone to the corresponding amine using transaminase enzymes.
This method is stereoselective and can produce optically active amines. The conversions reported are in the range of 74% to 92%, with high enantiomeric excess (up to >95%) under optimized conditions.
Synthesis via Hydrazone Intermediates and Subsequent Transformations
From the literature, hydrazone formation from aryl ketones followed by sulfur-mediated cyclization or other transformations can be adapted to prepare substituted ethanamines:
- Formation of N-tosylhydrazones from the aryl ketone.
- Treatment with sulfur and oxidants under heating to yield thiadiazole intermediates or related compounds.
- Subsequent reduction or functional group manipulations to yield the ethanamine.
This method is more complex but allows for structural diversification.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Friedel-Crafts Alkylation | Isopropyl chloride, AlCl3, CH2Cl2, 0-25 °C | 80-85 | For introduction of isopropyl group |
| Reductive Amination | NH3, NaBH3CN, MeOH, pH ~5, room temp | 70-90 | Direct conversion of ketone to amine |
| Wacker-Tsuji Oxidation | PdCl2, CuCl, O2, H2O, 50-70 °C | 75-85 | Oxidation of allylbenzene to acetophenone |
| Biotransamination | Transaminase enzyme, PLP cofactor, pH 7-8 | 74-92 | Stereoselective amine formation |
| Hydrazone Formation & Cyclization | p-Toluenesulfonylhydrazide, S, K2S2O8, DMAC, 100 °C | 60-80 | Multi-step synthesis with intermediates |
Detailed Research Findings and Analysis
Reductive Amination Efficiency
- Sodium cyanoborohydride is preferred due to its mild reducing power and selectivity for imines over ketones, minimizing side reactions.
- Reaction times range from 2 to 24 hours depending on substrate and conditions.
- The presence of acid catalysts (e.g., acetic acid) facilitates imine formation.
- Typical purification involves extraction and recrystallization or chromatography.
Chemoenzymatic Route Advantages
- The Wacker-Tsuji oxidation step is compatible with various substituted allylbenzenes, including isopropyl-substituted derivatives.
- Biotransamination offers enantioselectivity, producing chiral amines valuable in pharmaceutical synthesis.
- Optimization of enzyme loading, cofactor regeneration, and reaction conditions improves yield and stereopurity.
Hydrazone-Based Synthesis Insights
- Hydrazone intermediates allow for sulfur insertion and formation of heterocyclic scaffolds, which can be transformed into ethanamine derivatives.
- This method is more suited for complex molecule synthesis where additional functional groups are needed.
- Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is critical for controlling reaction progress.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | 3-(Propan-2-yl)acetophenone | NH3, NaBH3CN, MeOH, mild acid | 70-90 | Simple, direct, scalable | Moderate stereoselectivity |
| Wacker-Tsuji + Biotransamination | Allylbenzene derivatives | Pd catalyst, O2, transaminase | 74-92 | High stereoselectivity, green | Requires enzyme availability |
| Hydrazone Formation & Cyclization | Aryl ketones | p-Toluenesulfonylhydrazide, S, K2S2O8 | 60-80 | Enables heterocyclic intermediates | Multi-step, complex purification |
Chemical Reactions Analysis
1-[3-(propan-2-yl)phenyl]ethan-1-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of secondary amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, with reagents like bromine (Br2) or nitric acid (HNO3) leading to brominated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
1-[3-(Propan-2-yl)phenyl]ethan-1-amine has potential applications in the development of pharmaceuticals, particularly as a precursor or intermediate in the synthesis of various bioactive compounds. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for research into:
- Antidepressants : The amine group may enhance binding to serotonin receptors.
- Stimulants : Its structural similarity to known stimulants could lead to studies on its effects on dopamine pathways.
Pharmacology
Research has indicated that compounds similar to this compound may exhibit psychoactive properties. Investigations into its pharmacokinetics and pharmacodynamics are crucial for understanding its potential therapeutic effects and side effects.
Case Study Example :
A study explored the effects of related compounds on animal models, demonstrating alterations in behavior consistent with stimulant activity. Further research is needed to clarify the specific mechanisms of action for this compound.
Material Science
The compound can also be explored for applications in material science, particularly in the synthesis of polymers or as a component in composite materials due to its amine functionality.
Mechanism of Action
The mechanism of action of 1-[3-(propan-2-yl)phenyl]ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The ethylamine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. Pathways involved may include signal transduction or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
Table 1: Key Structural and Molecular Properties of Selected Analogs
Key Observations :
- Heterocyclic additions (e.g., pyrazole or oxadiazole ) introduce rigidity and modulate solubility. The oxadiazole analog has a higher molecular weight (231.30 g/mol) due to the nitrogen-oxygen heterocycle.
- Pyridine-based analogs (e.g., ) exhibit reduced molecular weight and altered pharmacokinetics compared to benzene-ring derivatives.
Biological Activity
1-[3-(propan-2-yl)phenyl]ethan-1-amine, also known as a derivative of phenethylamine, is a compound of interest in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.
Chemical Structure : The compound features an ethylamine group attached to a propan-2-yl-substituted phenyl ring, which is crucial for its biological interactions. The presence of the ethylamine moiety allows it to engage in hydrogen bonding and ionic interactions with various biological targets, including enzymes and receptors.
Mechanism of Action : The primary mechanism involves the modulation of neurotransmitter systems, particularly those related to monoamines. It may influence pathways such as:
- Signal Transduction : Interacting with receptors that play roles in neurotransmission.
- Enzyme Interactions : Acting as a substrate or inhibitor for specific enzymes involved in metabolic processes.
Anticonvulsant and Analgesic Properties
Recent studies have explored the anticonvulsant and analgesic properties of related compounds, providing insights into potential applications for this compound. For example, derivatives with similar structures have demonstrated significant activity in seizure models such as:
- Maximal Electroshock (MES) Model
- Pentylenetetrazole (PTZ) Seizure Model
These models are critical for evaluating the efficacy of new anticonvulsant agents. The compound's ability to prolong latency to seizure onset suggests potential therapeutic applications in epilepsy .
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For instance, studies on similar phenethylamine derivatives have shown activity against various bacterial strains, suggesting that modifications to the core structure can enhance efficacy against pathogens .
Study 1: Anticonvulsant Evaluation
In a controlled study assessing the anticonvulsant effects of phenethylamine derivatives, this compound was evaluated alongside other compounds. Results indicated that while some derivatives showed promising activity, further optimization is needed to enhance potency and selectivity. The study utilized both in vitro assays and in vivo models to confirm findings .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of related amine compounds found that certain substitutions on the phenyl ring significantly increased antibacterial activity. The findings suggest that this compound could be a candidate for further development in treating infections caused by resistant strains .
Table 1: Biological Activity Overview
Q & A
Q. Q: What are the established synthetic routes for 1-[3-(propan-2-yl)phenyl]ethan-1-amine, and how can reaction conditions be optimized for higher yield?
A: The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring followed by functionalization with the isopropylphenyl group. Key steps include cyclocondensation of nitrile derivatives with hydroxylamine and subsequent coupling reactions. Optimization parameters include:
- Temperature : Maintaining 60–80°C during cyclization to prevent side reactions.
- Catalysts : Using transition-metal catalysts (e.g., palladium) for cross-coupling steps.
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Advanced Synthesis
Q. Q: How can researchers address enantiomeric purity challenges during synthesis?
A: Enantiomeric purity can be achieved via:
- Enzymatic resolution : Transaminase-mediated synthesis (e.g., using ω-transaminases) under optimized pH (7.5–8.5) and temperature (30–40°C) to selectively produce the desired enantiomer .
- Chiral auxiliaries : Introducing chiral ligands during reductive amination steps, followed by HPLC separation using chiral columns (e.g., Chiralpak® AD-H) .
Structural Characterization
Q. Q: Which spectroscopic and crystallographic methods are most effective for confirming the structure?
A:
- X-ray crystallography : Use SHELXL for refinement, particularly for resolving disorder in the isopropyl group. Data collection at 100 K improves resolution .
- NMR : ¹H/¹³C NMR (500 MHz) in CDCl₃ to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm).
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 231.3 .
Biological Activity Analysis
Q. Q: What methodologies are used to evaluate its antimicrobial and anticancer properties?
A:
- Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli (IC₅₀ typically 10–50 µM).
- Anticancer screening : MTT assays on HeLa or MCF-7 cells, with IC₅₀ values cross-validated via flow cytometry for apoptosis markers .
Data Contradiction Resolution
Q. Q: How to resolve discrepancies in reported biological activity data across studies?
A:
- Control standardization : Ensure consistent cell lines (e.g., ATCC-validated HeLa) and assay conditions (e.g., 48 hr incubation).
- Metabolic stability : Assess compound degradation in serum (e.g., 50% loss after 24 hr in FBS) to explain variability in IC₅₀ .
Safety and Handling
Q. Q: What are the best practices for safe handling and storage?
A:
- PPE : Use nitrile gloves, lab coats, and fume hoods due to acute toxicity (LD₅₀ > 200 mg/kg in rodents).
- Storage : –20°C under argon to prevent oxidation. Avoid exposure to light (photodegradation observed via HPLC) .
Computational Modeling
Q. Q: How to model receptor-ligand interactions for mechanism-of-action studies?
A:
- Docking studies : Use AutoDock Vina with serotonin receptor (5-HT₂A) PDB: 6WGT. Key interactions: hydrogen bonding with Asp155 and π-π stacking with Phe339 .
- MD simulations : GROMACS for 100 ns trajectories to assess binding stability .
Stability Assessment
Q. Q: How to assess compound stability under various storage and experimental conditions?
A:
- Forced degradation : Expose to UV light (254 nm) and analyze degradation products via UPLC-PDA (e.g., 15% degradation after 72 hr).
- pH stability : Use RP-UPLC (C18 column) to monitor hydrolysis at pH 2–9 .
Crystallographic Refinement
Q. Q: How to refine crystal structures with SHELXL when disorder is present?
A:
- Disorder modeling : Split the isopropyl group into two sites with occupancy ratios (e.g., 60:40).
- Restraints : Apply SIMU and DELU restraints to stabilize thermal motion parameters .
Analytical Differentiation
Q. Q: What advanced techniques differentiate this compound from structural analogs?
A:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
